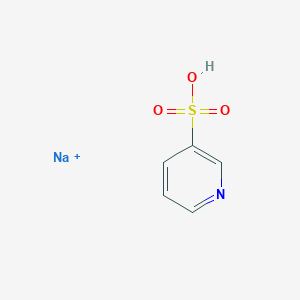

Sodium Pyridine-3-sulfonate

Description

Significance of Pyridine-3-sulfonate Scaffolds in Modern Organic Synthesis

The pyridine (B92270) ring is a fundamental heterocyclic scaffold that is present in a vast array of pharmaceuticals, agrochemicals, and natural products. nih.govnih.gov Its unique electronic properties, basicity, and ability to participate in various chemical transformations make it a privileged structure in drug discovery and development. nih.govnih.gov The introduction of a sulfonate group onto the pyridine ring, creating the pyridine-3-sulfonate scaffold, further enhances its utility in modern organic synthesis.

The sulfonate group is a strong electron-withdrawing group, which significantly modifies the electronic properties of the pyridine ring, influencing its reactivity in various chemical reactions. This functional group can also serve as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide range of other functional groups at the 3-position of the pyridine ring. wikipedia.org Furthermore, the presence of the sulfonate group can impart desirable physicochemical properties to molecules, such as increased water solubility, which can be advantageous in the development of new drug candidates and other bioactive compounds. mdpi.com

Pyridine-3-sulfonate scaffolds are key components in the synthesis of a variety of complex molecules. They are utilized as building blocks for the construction of novel heterocyclic systems and as precursors for the synthesis of substituted pyridines with diverse biological activities. researchgate.net The versatility of the pyridine-3-sulfonate scaffold makes it an indispensable tool for synthetic chemists in the design and synthesis of new molecules with potential applications in medicine, materials science, and other fields. researchgate.net

Historical Evolution of Sulfonated Pyridine Research

The study of sulfonated pyridines dates back to the late 19th century. In 1882, O. Fischer first reported the sulfonation of pyridine to produce pyridine-3-sulfonic acid by heating pyridine with concentrated sulfuric acid at extremely high temperatures. google.com Subsequent research focused on improving the efficiency and practicality of this reaction. A significant advancement was the discovery that the use of a mercury(II) sulfate (B86663) catalyst allowed for the sulfonation to proceed under milder conditions. wikipedia.orgthieme-connect.de

Early investigations into pyridine-sulfate systems also played a role in the foundational development of coordination chemistry. The ability of pyridine to form stable complexes with metal ions and sulfate was a key observation in these early studies.

Throughout the 20th century, research continued to explore various methods for the synthesis of pyridine-3-sulfonic acid and its derivatives. These efforts were driven by the growing recognition of the importance of this compound as an intermediate in the production of pharmaceuticals and other fine chemicals. google.com The development of more efficient and environmentally friendly synthetic routes has been a continuous focus of research in this area.

Properties

CAS No. |

15521-77-4 |

|---|---|

Molecular Formula |

C5H5NNaO3S |

Molecular Weight |

182.16 g/mol |

IUPAC Name |

sodium;pyridine-3-sulfonate |

InChI |

InChI=1S/C5H5NO3S.Na/c7-10(8,9)5-2-1-3-6-4-5;/h1-4H,(H,7,8,9); |

InChI Key |

HZGXRCZOUUZHMB-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)S(=O)(=O)[O-].[Na+] |

Isomeric SMILES |

C1=CC(=CN=C1)S(=O)(=O)[O-].[Na+] |

Canonical SMILES |

C1=CC(=CN=C1)S(=O)(=O)O.[Na] |

Other CAS No. |

15521-77-4 |

Pictograms |

Irritant |

Origin of Product |

United States |

Reactivity and Chemical Transformations of Pyridine 3 Sulfonate Derivatives

Reactions of Pyridine-3-sulfonyl Chloride

Pyridine-3-sulfonyl chloride serves as a key intermediate for the synthesis of a wide array of derivatives. Its sulfonyl chloride group is highly susceptible to nucleophilic attack, making it a valuable reagent for creating sulfonamides, sulfonate esters, and other related compounds. scbt.comcymitquimica.com

Due to the significant electrophilicity of the sulfur atom, pyridine-3-sulfonyl chloride readily undergoes reactions with various nucleophiles. scbt.com A prominent example is its reaction with hydrazine (B178648). When the hydrochloride salt of pyridine-3-sulfonyl chloride is treated with hydrazine hydrate, it efficiently yields pyridine-3-sulfonohydrazide (B3277055). tandfonline.comtandfonline.com This hydrazide is a stable, crystalline solid and a valuable precursor for further synthetic transformations.

The resulting pyridine-3-sulfonohydrazide can subsequently react with various aldehydes and ketones. This condensation reaction proceeds via nucleophilic addition to the carbonyl carbon, followed by dehydration, to form a series of corresponding pyridine-3-sulfonohydrazones. tandfonline.comekb.eg

Table 1: Reactions of Pyridine-3-sulfonyl Chloride with Nucleophiles

| Nucleophile | Reagent | Product | Reference |

|---|---|---|---|

| Hydrazine | Hydrazine Hydrate | Pyridine-3-sulfonohydrazide | tandfonline.com, tandfonline.com |

| Aldehydes/Ketones | Carbonyl Compound (post-hydrazide formation) | Pyridine-3-sulfonohydrazones | tandfonline.com |

| Sodium Azide (B81097) | Sodium Azide | Pyridine-3-sulfonyl azide | tandfonline.com, tandfonline.com |

| Amines | Primary/Secondary Amine | N-substituted Pyridine-3-sulfonamides | researchgate.net |

The reaction of pyridine-3-sulfonyl chloride with sodium azide provides pyridine-3-sulfonyl azide. tandfonline.comtandfonline.com This azide is a versatile intermediate, particularly for cycloaddition reactions. researchgate.net Sulfonyl azides are known to participate in various transformations, including diazo transfer, aziridination of olefins, and amination reactions. researchgate.net

For instance, pyridine-3-sulfonyl azide reacts with the strained alkene norbornene under relatively mild conditions (boiling in toluene (B28343) for one hour) to afford the corresponding aziridine (B145994) derivative, a product of [2+1] cycloaddition. tandfonline.com This reactivity highlights its utility in synthesizing complex heterocyclic structures. Furthermore, pyridine-3-sulfonyl azide is employed in radical azidation and carboazidation reactions of olefins, offering a method for the introduction of the azide functional group. researchgate.net In reactions with fused pyridine (B92270) systems like quinaldine, sulfonyl azides can lead to the formation of 1,2,3-triazolo[1,5-a]quinoline, demonstrating a more complex cycloaddition and rearrangement pathway. acs.org

Table 2: Cycloaddition Reactions of Pyridine-3-sulfonyl Azide

| Reactant | Product Type | Specific Example | Reference |

|---|---|---|---|

| Norbornene | Aziridine | N-(Pyridine-3-sulfonyl)aziridine derivative | tandfonline.com |

| Alkenes | Alkyl Azides | Radical carboazidation products | researchgate.net |

| Fused Pyridines | Triazolo-fused heterocycles | 1,2,3-Triazolo[1,5-a]quinoline (from quinaldine) | acs.org |

| Alkynes | 1,2,3-Triazoles | 1,4-Disubstituted 1,2,3-triazoles | researchgate.net, youtube.com |

Pyridine-3-sulfonyl chloride is a precursor for the synthesis of substituted pyrazoles. The synthetic route involves two key steps. First, as described previously, the sulfonyl chloride is converted to pyridine-3-sulfonohydrazide. tandfonline.comtandfonline.com In the second step, this hydrazide is reacted with a β-diketone (a 1,3-dicarbonyl compound). tandfonline.com

The reaction proceeds via condensation of the sulfonohydrazide with the β-diketone, which then undergoes an intramolecular cyclization and dehydration to form the stable, aromatic pyrazole (B372694) ring. tandfonline.comnih.gov For example, the reaction of pyridine-3-sulfonohydrazide with acetylacetone (B45752) or benzoylacetone (B1666692) yields the corresponding 3,5-dimethyl- or 3-methyl-5-phenyl-1-(pyridine-3-sulfonyl)pyrazole, respectively. tandfonline.com This method provides a reliable pathway to a variety of N-sulfonylated pyrazole derivatives. mdpi.com

Table 3: Synthesis of Pyrazole Derivatives from Pyridine-3-sulfonohydrazide

| β-Diketone | Resulting Pyrazole Derivative | Reference |

|---|---|---|

| Acetylacetone | 3,5-Dimethyl-1-(pyridine-3-sulfonyl)pyrazole | tandfonline.com |

| Benzoylacetone | 3-Methyl-5-phenyl-1-(pyridine-3-sulfonyl)pyrazole | tandfonline.com |

| Dibenzoylmethane | 3,5-Diphenyl-1-(pyridine-3-sulfonyl)pyrazole | tandfonline.com |

Mechanistic Investigations of Sulfonate Ester Hydrolysis

The mechanism of sulfonate ester hydrolysis has been a subject of considerable scientific debate, with studies exploring whether the reaction proceeds through a stepwise or a concerted pathway. acs.orgnih.gov

The hydrolysis of sulfonate esters can, in principle, follow two primary pathways: a stepwise addition-elimination mechanism involving a five-membered pentacoordinate intermediate, or a single-step concerted mechanism that proceeds through a single transition state. nih.gov

Initial studies on the alkaline hydrolysis of a series of aryl benzenesulfonates suggested a mechanistic change depending on the nature of the leaving group. acs.orgnih.gov Based on a nonlinear Brønsted plot, it was proposed that the reaction switches from a stepwise mechanism (pathway A in the conceptual figure below) for esters with poorer leaving groups to a fully concerted mechanism (pathway B) for those with good leaving groups. nih.gov The rationale was that for very good leaving groups, the hypothetical pentavalent intermediate would be too unstable to exist, forcing the reaction into a concerted pathway. acs.orgnih.gov

Conceptual Pathways for Sulfonate Ester Hydrolysis

Pathway A (Stepwise): Nucleophilic attack leads to a stable pentacoordinate intermediate, which then expels the leaving group in a separate step.

Pathway B (Concerted): Bond formation to the nucleophile and bond cleavage from the leaving group occur simultaneously through a single transition state.

Linear Free Energy Relationships (LFERs) are critical tools for probing reaction mechanisms. In the study of sulfonate ester hydrolysis, both Brønsted and Hammett plots have been used, yielding insightful but initially conflicting results. acs.orgwhiterose.ac.uk

A Brønsted plot correlates the reaction rate (log k) with the pKa of the leaving group (a measure of its basicity). The initial study on aryl benzenesulfonates produced a nonlinear, or "broken," Brønsted plot. acs.orgnih.gov This break was interpreted as evidence for the change in mechanism from stepwise to concerted. whiterose.ac.uk

Conversely, a Hammett plot, which correlates the reaction rate (log k) with the Hammett substituent constant (σ), showed a good linear correlation (ρ = 1.83 ± 0.10) for the same set of data. acs.orgacs.org The linearity of the Hammett plot raised questions about whether the pKa was the most appropriate parameter for this reaction series and cast doubt on the proposed mechanistic shift. whiterose.ac.uk

The ambiguity was largely resolved when the experimental data was extended to include pyridine-3-yl benzene (B151609) sulfonate, its N-oxide, and its N-methylpyridinium derivatives. acs.orgnih.govlu.se The inclusion of these compounds, which have low pKa values without strong mesomeric effects, transformed the previously nonlinear Brønsted plot into a moderately scattered but distinctly linear correlation. acs.orgwhiterose.ac.ukresearchgate.net This finding strongly supports a single, concerted reaction mechanism across the entire series of leaving groups and underscores the importance of careful selection of substrates when constructing LFERs. acs.orgnih.govacs.org

Table 4: Summary of LFER Findings for Aryl Benzenesulfonate Hydrolysis

| LFER Type | Initial Observation (Aryl Benzenesulfonates only) | Observation with Pyridyl Derivatives | Mechanistic Implication | Reference |

|---|---|---|---|---|

| Brønsted Plot (log k vs. pKa) | Nonlinear ("broken") correlation | Linear correlation | A single, concerted mechanism is operative. | acs.org, nih.gov, whiterose.ac.uk |

| Hammett Plot (log k vs. σ) | Linear correlation (ρ = 1.83 ± 0.10) | Remains linear | A single, concerted mechanism is operative. | acs.org, acs.org |

Oxidative Transformations of Pyridine Sulfinates to Sulfonates

The conversion of sulfinates to their corresponding sulfonates represents a critical oxidative transformation. This process is synthetically valuable as sulfonates are excellent leaving groups in nucleophilic substitution reactions. While the direct oxidation of pyridine sulfinates to pyridine sulfonates is a feasible process, the literature more broadly covers the general transformation of sulfinate salts and related sulfur compounds.

One established method for this oxidation involves the use of hypervalent iodine(III) reagents. sioc-journal.cnelectronicsandbooks.com These reagents are known for their mild and selective oxidizing properties. The process is believed to proceed through the formation of a reactive sulfonium (B1226848) species from the sulfinate salt, which is subsequently trapped by a nucleophile. electronicsandbooks.com For instance, the oxidation of sodium sulfinates can be achieved using reagents like (diacetoxyiodo)benzene, leading to the formation of sulfonate esters when alcohols are used as trapping agents. electronicsandbooks.com

Another route to sulfonates is through the over-oxidation of thioesters or thiols. The oxidation of thiols can proceed through several intermediates, including disulfides, sulfenic acids, and sulfinic acids, before reaching the sulfonic acid state. frontiersin.orggoogle.com The controlled oxidation of thioesters can yield sulfinate esters, but with an excess of a strong oxidizing agent, the reaction can be driven further to produce the sulfonate ester. For example, the oxidation of a thioester with 6.0 equivalents of N-bromosuccinimide (NBS) has been shown to result in the overoxidation of the intermediate sulfinate ester to afford the corresponding sulfonate ester in high yield. rsc.orgbiosynth.com

In a specific application related to pyridine derivatives, a process for preparing pyridine-3-sulfonic acid involves the oxidation of 3-chloropyridine (B48278) to 3-chloropyridine-N-oxide, followed by sulfonation and subsequent reduction of the N-oxide. google.com While this is not a direct oxidation of a sulfinate, it highlights the importance of oxidation reactions in the synthesis of pyridine sulfonic acids. The oxidation of a thiol precursor using a sodium hydroxide/hydrogen peroxide mixture is also a high-yielding and operationally simple method to prepare the initial pyridine sulfinate. google.com

Free Radical Functionalization of Pyridine Rings Facilitated by Sulfonate Moieties

The functionalization of pyridine rings via free radical reactions is a powerful tool in synthetic chemistry, particularly for introducing alkyl and acyl groups onto the electron-deficient heterocycle. The Minisci reaction is a classic example of such a transformation. wikipedia.org This reaction typically involves the addition of a nucleophilic carbon-centered radical to a protonated N-heterocycle under acidic and oxidative conditions. sioc-journal.cnwikipedia.org

The presence of a sulfonate (—SO₃H) group on the pyridine ring significantly influences its reactivity in these radical reactions. The sulfonate group is strongly electron-withdrawing, which further decreases the electron density of the pyridine ring. This electronic effect enhances the ring's electrophilicity, making it more susceptible to attack by nucleophilic radicals. Consequently, the sulfonate group acts as an activating group for Minisci-type functionalizations.

The reaction proceeds by generating a radical species, often from a carboxylic acid via oxidative decarboxylation using silver salts and a strong oxidant like ammonium (B1175870) persulfate. wikipedia.org This radical then attacks the protonated pyridine ring, which is made even more electron-deficient by the sulfonate substituent. The functionalization generally occurs at the positions ortho (C2) and para (C4) to the nitrogen atom, as these are the most electron-deficient sites in the pyridinium (B92312) cation. The sulfonate group at the C3 position would further influence this regioselectivity, although the primary directing effect comes from the protonated nitrogen.

Recent advancements have introduced milder conditions for Minisci reactions, often employing photoredox catalysis under visible light. sioc-journal.cnmdpi.com These methods can circumvent the need for harsh oxidants and strong acids. N-functionalized pyridinium salts have also emerged as valuable precursors in radical-based C-H functionalization, offering enhanced reactivity and regioselectivity under milder, acid-free conditions. rsc.orgnih.gov The principles of these advanced methods are applicable to pyridine sulfonate derivatives, where the inherent electronic properties of the substrate are leveraged to achieve selective C-H functionalization. For instance, a radical generated from a suitable precursor can add to a pyridine sulfonate derivative, leading to a functionalized pyridine product after rearomatization. wikipedia.org

Reactions of Pyridine-3-sulfonic Acid with Inorganic Oxides and Carboxylic Acids

Pyridine-3-sulfonic acid and its derivatives engage in significant reactions with both inorganic oxides and carboxylic acids, leading to applications in catalysis and chemical synthesis.

Reactions with Inorganic Oxides

Pyridine-3-sulfonic acid can interact with inorganic oxides, such as iron oxides and silica (B1680970). biosynth.com These interactions are often central to the development of heterogeneous catalysts. Sulfonic acid groups can be anchored to the surface of materials like silica gel (SiO₂) to create solid acid catalysts. researchgate.net This is typically achieved by functionalizing the silica surface with thiol groups, which are then oxidized to sulfonic acid moieties. mdpi.com

When pyridine-3-sulfonic acid interacts with a metal oxide surface, the strong Brønsted acidity of the sulfonic acid group can create active sites for various catalytic transformations, such as esterification. researchgate.net The interaction of pyridine with the Brønsted acid sites of a sulfonic acid-functionalized nanocatalyst can be confirmed by techniques like FT-IR spectroscopy, which detects the formation of pyridinium ions. frontiersin.org The use of silica sulfuric acid (SSA), prepared from silica gel and chlorosulfonic acid, has been shown to be an efficient heterogeneous catalyst for various organic transformations, including the synthesis of heterocyclic compounds. clockss.org

Reactions with Carboxylic Acids

Derivatives of pyridine-3-sulfonic acid, particularly pyridine-3-sulfonyl chloride, are highly effective reagents for the synthesis of amides from carboxylic acids and amines. Pyridine-3-sulfonyl chloride acts as a mild and efficient dehydrating agent, facilitating the condensation reaction. electronicsandbooks.com The reaction proceeds smoothly, often at room temperature, to provide the desired carboxamides in good to excellent yields. A key advantage of using this reagent is that the by-products, such as pyridine-3-sulfonic acid and pyridine-3-sulfoxamide, are water-soluble and can be easily removed by a simple aqueous workup. electronicsandbooks.com

The effectiveness of this method has been demonstrated for a variety of substrates, including sterically hindered carboxylic acids and amines. The reaction is typically carried out in the presence of an activator, such as a derivative of 4-(dimethylamino)pyridine (DMAP). electronicsandbooks.com

Below is a table summarizing the synthesis of various carboxamides using pyridine-3-sulfonyl chloride as a coupling agent.

| Entry | Carboxylic Acid | Amine | Activator | Yield (%) |

| 1 | 3-Phenylpropionic acid | Benzylamine | DMAP | 99 |

| 2 | 3-Phenylpropionic acid | Benzylamine | 4-(1-Pyrrolidinyl)pyridine | 99 |

| 3 | Benzoic acid | Benzylamine | DMAP | 96 |

| 4 | Cinnamic acid | Benzylamine | DMAP | 96 |

| 5 | Phenylacetic acid | Dibenzylamine | DMAP | 99 |

| 6 | Phenylacetic acid | (R)-1-Phenylethylamine | DMAP | 95 |

Table based on data from a study on carboxamide synthesis. electronicsandbooks.com

Furthermore, sulfonic acids themselves can serve as catalysts in reactions involving carboxylic acids, most notably in esterification. google.com The strong acidity of the sulfonic acid group protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by an alcohol to form an ester.

Coordination Chemistry of Pyridine Sulfonate Ligands

Design Principles for Sulfonate-Containing N-Donor Ligands

The design of sulfonate-containing N-donor ligands, such as Sodium Pyridine-3-sulfonate, is a strategic process aimed at creating molecules with specific coordination properties. The primary principle revolves around the dual functionality of the ligand. The pyridine (B92270) ring offers a nitrogen atom with a lone pair of electrons, making it a potent site for coordination to metal ions. Simultaneously, the sulfonate group (-SO3-), a versatile anionic functional group, provides multiple oxygen atoms capable of engaging in a variety of coordination modes.

The synthetic strategies for these ligands often involve the sulfonation of pre-existing pyridine rings or the construction of the pyridine ring from sulfonate-containing precursors. The position of the sulfonate group on the pyridine ring is a critical design parameter, as it significantly influences the steric and electronic properties of the ligand, and consequently, the geometry of the resulting metal complexes. Researchers also explore the introduction of other functional groups onto the pyridine backbone to further tune the ligand's properties and control the dimensionality and topology of the resulting coordination polymers. mdpi.comsemanticscholar.org The choice of solvent and counter-ions during synthesis also plays a crucial role in the final structure, influencing the self-assembly process. mdpi.com

Characterization of Metal-Ligand Interactions in Pyridine Sulfonate Complexes

Understanding the intricate interactions between metal ions and pyridine sulfonate ligands is paramount for predicting and controlling the structure of the resulting complexes. A variety of analytical techniques are employed to elucidate these interactions, with single-crystal X-ray diffraction being the most definitive method for determining the precise coordination environment. Spectroscopic methods, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, provide valuable information about the vibrational modes of the ligand and how they are affected by coordination to a metal center. researchgate.netresearchgate.net

Coordination Modes Involving the Sulfonate Group

The sulfonate group is a remarkably flexible coordinating agent, capable of adopting several different binding modes. These can range from a simple monodentate fashion, where only one of the three oxygen atoms binds to a metal center, to a bidentate chelating or bridging mode, where two oxygen atoms from the same sulfonate group bind to one or two different metal centers, respectively. researchgate.netresearchgate.net Furthermore, the sulfonate group can act as a tridentate or even a tetradentate ligand, bridging multiple metal centers and leading to the formation of higher-dimensional coordination polymers. mdpi.comacs.org The specific coordination mode adopted is influenced by several factors, including the nature of the metal ion, the steric bulk of the ligand, and the presence of other coordinating molecules or counter-ions in the reaction mixture.

Impact of Sulfonate Group Position on Coordination Geometry

The isomeric position of the sulfonate group on the pyridine ring (e.g., 2-, 3-, or 4-position) has a profound impact on the coordination geometry of the resulting metal complexes. This is due to both steric and electronic effects. For instance, a sulfonate group in the 2-position can lead to the formation of stable five-membered chelate rings when both the pyridine nitrogen and a sulfonate oxygen atom coordinate to the same metal center. In contrast, a sulfonate group in the 3- or 4-position is sterically less hindered from participating in intermolecular bridging, often leading to the formation of extended one-, two-, or three-dimensional coordination polymers. acs.orgrsc.org The electronic influence of the sulfonate group, being an electron-withdrawing group, can also affect the basicity of the pyridine nitrogen and thus the strength of the metal-nitrogen bond.

Self-Assembly and Architecture of Pyridine Sulfonate-Based Coordination Polymers

The ability of pyridine sulfonate ligands to bridge multiple metal centers through both the pyridine nitrogen and the sulfonate group makes them excellent candidates for the construction of coordination polymers, also known as metal-organic frameworks (MOFs). rsc.orgnih.gov The self-assembly process is driven by the formation of coordinate bonds between the metal ions and the ligands, leading to the spontaneous formation of ordered, extended networks. nih.gov

Interactive Table of Coordination Complex Examples

| Compound Name | Metal Ion | Coordination Mode of Sulfonate | Coordination Mode of Pyridine-N | Resulting Architecture |

| [Cu(pyridine-3-sulfonate)2(H2O)4] | Cu(II) | Monodentate | Not Directly Coordinated | Discrete Mononuclear Complex |

| [Ag(pyridine-3-sulfonate)]n | Ag(I) | Bridging Bidentate | Monodentate | 1D Coordination Polymer |

| [Zn(pyridine-3-sulfonate)(H2O)2]n | Zn(II) | Bridging Tridentate | Monodentate | 2D Layered Network |

| [Cd(pyridine-4-sulfonate)2(H2O)2]n | Cd(II) | Bridging Bidentate | Monodentate | 3D Framework |

Quantum Chemical Calculations for Molecular Structure and Spectroscopy

Quantum chemical calculations have become an indispensable tool for the precise determination of molecular properties, offering a detailed view of structure and spectroscopic behavior that complements experimental findings.

Geometry optimization is a fundamental computational step to predict the most stable three-dimensional arrangement of atoms in a molecule. ntnu.no For pyridine-3-sulfonic acid, the precursor to its sodium salt, ab initio Hartree-Fock (HF) methods have been employed to calculate its optimized molecular geometry. asianpubs.orgasianpubs.org These calculations were performed using various basis sets, including HF/6-31G(d), HF/6-31G(d,p), and HF/6-311G(d,p), to determine the equilibrium geometry by finding the minimum energy state. asianpubs.org

Density Functional Theory (DFT) is another powerful method used for these systems. uantwerpen.beahievran.edu.tr DFT methods, such as those employing the B3LYP functional, are utilized for geometry optimizations and for analyzing molecular properties like electrostatic potential and orbital energies. mdpi.commdpi.com For instance, DFT has been used to study the adsorption behavior of pyridine and its derivatives on metal surfaces, optimizing the geometry to understand the interaction between the nitrogen atom of the pyridine ring and the surface. researchgate.netbiointerfaceresearch.com These computational methods provide a foundational understanding of the molecule's spatial configuration. ntnu.no

Theoretical vibrational analysis is critical for interpreting experimental infrared (IR) and Raman spectra. For pyridine-3-sulfonic acid, ab initio Hartree-Fock calculations have been used to compute the vibrational wavenumbers of its normal modes. asianpubs.orgasianpubs.org The calculated frequencies are then compared with experimental data from FT-IR and FT-Raman spectroscopy. asianpubs.orgresearchgate.net This comparison shows good agreement, validating the accuracy of the computational models. asianpubs.org

Key vibrational modes for pyridine-3-sulfonic acid include the pyridine ring stretching vibrations, which are observed in the 1600-1300 cm⁻¹ region. researchgate.net The C-S stretching vibration is typically found around 760 ± 25 cm⁻¹, and for pyridine-3-sulfonic acid, a band at 742 cm⁻¹ is assigned to this mode. asianpubs.org The S-O stretching vibration for pyridine-3-sulfonic acid is observed as a strong band at 1035 cm⁻¹ in the IR spectrum and 1034 cm⁻¹ in the Raman spectrum, which aligns with the calculated value of 1034 cm⁻¹. asianpubs.org The breathing mode of the pyridine ring is another significant vibration, identified experimentally and confirmed by calculations. researchgate.net

| Vibrational Mode | Experimental IR (cm⁻¹) | Experimental Raman (cm⁻¹) | Calculated Value (cm⁻¹) | Reference |

|---|---|---|---|---|

| Pyridine Ring Stretching | 1632, 1602, 1486, 1433 | 1637, 1610, 1480 | - | researchgate.net |

| Pyridine Ring Breathing | 1022 | 1020 | 990 | researchgate.netresearchgate.net |

| S-O Stretch | 1035 | 1034 | 1034 | asianpubs.org |

| SO₂ Scissoring | 607 | - | - | researchgate.net |

| C-S Stretch | 742 | 742 | - | asianpubs.org |

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools to explore the intricate pathways of chemical reactions, offering insights that are often difficult to obtain through experimental means alone.

The study of reaction mechanisms, such as the alkaline hydrolysis of sulfonate esters, benefits greatly from computational analysis. acs.org For reactions involving related compounds like pyridine-3-yl benzene (B151609) sulfonate, computational studies have been performed to map the potential energy surface. acs.org This allows for the investigation of different possible reaction pathways, such as stepwise mechanisms involving intermediates versus fully concerted mechanisms that proceed through a single transition state. acs.orgacs.org For the hydrolysis of aryl benzenesulfonates, detailed computational studies have found no evidence for a stable pentavalent intermediate, suggesting a concerted reaction mechanism is a better interpretation of the data. acs.org Similarly, quantum-chemical studies on the sulfonation of pyrrole (B145914) with the pyridine-sulfur trioxide complex have been conducted to understand the formation of intermediate σ-complexes and their subsequent transformations. researchgate.net

The solvent environment can significantly influence reaction pathways and energetics. Computational models that account for solvation are therefore essential for accurate simulations. In the study of sulfonate ester hydrolysis, conductor-like polarizable continuum models (C-PCM) have been used to investigate the stability of potential intermediates in aqueous solution. acs.org These models, sometimes combined with a few explicit water molecules, showed that a pentavalent intermediate was not stable for good leaving groups. acs.org For the sulfonation of pyrrole, the IEFPCM (Integral Equation Formalism for the Polarizable Continuum Model) has been used to account for the influence of the solvent (dichloroethane) on the reaction's energy characteristics. researchgate.net These solvation models are crucial for bridging the gap between gas-phase calculations and real-world solution-phase chemistry.

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule is fundamental to its reactivity. Computational methods allow for detailed analysis of this structure.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides key insights into chemical reactivity. mdpi.com The energies of these frontier orbitals are used to predict how a molecule will interact with other species. acs.org For pyridine derivatives, quantum chemical calculations have shown that the frontier orbitals are often distributed around the nitrogen atom of the pyridine ring, which is an active electrophilic center. biointerfaceresearch.com

Furthermore, the analysis of molecular electrostatic potential (MEP) maps helps to identify the electron-rich and electron-poor regions of a molecule, predicting sites for nucleophilic and electrophilic attack. mdpi.commdpi.com For instance, in the alkylation of pyridine carboxamides, ESP maps are used to determine the binding sites of reagents. mdpi.com In studies of corrosion inhibition, these analyses help explain how inhibitor molecules like sodium anthraquinone-2-sulfonate adsorb onto a metal surface. iapchem.org Such electronic structure analyses are vital for predicting and understanding the chemical behavior of this compound and related compounds in various chemical processes.

Summary of Key Findings

Sodium pyridine-3-sulfonate is a significant chemical compound with a rich history in organic chemistry. Its importance stems from the versatile pyridine-3-sulfonate scaffold, which serves as a crucial building block in the synthesis of a wide range of organic molecules, including pharmaceuticals and dyestuffs. The historical development of its synthesis from early high-temperature sulfonations to more refined modern methods highlights the ongoing quest for efficiency in chemical manufacturing. The compound's physical and chemical properties, particularly its water solubility and the reactivity of the sulfonate group, make it a valuable intermediate for introducing functionality to the pyridine (B92270) ring. While not a catalyst itself, it is closely related to important catalytic reagents. Its spectroscopic data provide clear markers for its identification and structural elucidation.

Advanced Characterization Methodologies in Pyridine 3 Sulfonate Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to confirming the identity and exploring the structural nuances of sodium pyridine-3-sulfonate. Techniques ranging from NMR to mass spectrometry offer complementary information about the atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of magnetically active nuclei. For this compound, ¹H and ¹³C NMR are particularly informative.

Solution-State NMR: In solution, typically using deuterium (B1214612) oxide (D₂O) as a solvent, ¹H NMR spectroscopy confirms the structure of the pyridine (B92270) ring. The spectrum of the sodium salt shows distinct shifts for the protons on the pyridine ring. A notable change is observed when comparing the spectrum of the zwitterionic parent acid, pyridine-3-sulfonic acid, with its sodium salt. In the acid, protons at positions 4 and 5 have very similar chemical shifts, whereas in the sodium salt, these signals are well-separated and all signals are shifted to a higher field, which is expected upon formation of the dissociated salt. mdpi.com

Interactive Data Table: ¹H NMR Spectral Data for this compound (Note: Exact ppm values can vary based on solvent and reference standard)

| Proton Position | Approximate Chemical Shift (ppm) in D₂O | Multiplicity |

|---|---|---|

| H-2 | ~8.9 | d |

| H-4 | ~8.6 | dd |

| H-5 | ~7.7 | dd |

| H-6 | ~8.7 | d |

Solid-State NMR (ssNMR): While specific ssNMR studies on this compound are not widely documented, this technique is invaluable for analyzing the compound in its solid, crystalline form. Solid-state NMR can differentiate between polymorphs, identify non-equivalent molecules in the crystal lattice, and probe intermolecular interactions, such as hydrogen bonding or π-π stacking. mdpi.comillinois.edu For instance, ¹⁵N solid-state NMR has been effectively used to determine the extent of proton transfer between pyridine and acidic groups by analyzing the nitrogen chemical shifts, a principle directly applicable to studying interactions in sulfonate salts. mdpi.comillinois.edu

Variable-Temperature (VT) NMR: VT-NMR studies can provide insights into dynamic processes, such as conformational changes or the kinetics of intermolecular exchange. nih.gov For this compound, VT-NMR could be used to study the temperature dependence of ion-pairing in solution or to analyze restricted rotation around the C-S bond. The temperature coefficients of chemical shifts are specific to metabolites and can aid in their identification within complex mixtures. nih.gov

Vibrational spectroscopy techniques like FT-IR and Raman are essential for identifying the functional groups within a molecule. The spectra of pyridine-3-sulfonic acid and its sodium salt have been analyzed in detail. nih.govresearchgate.netcore.ac.uk

FT-IR Spectroscopy: The FT-IR spectrum of this compound shows characteristic absorption bands for the sulfonate group (SO₃⁻) and the pyridine ring. The strong asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate group are prominent features. researchgate.net The spectrum also displays bands corresponding to the C=C and C=N stretching vibrations of the pyridine ring and the C-H stretching and bending modes. nih.govvscht.cz

Raman Spectroscopy: FT-Raman spectroscopy provides complementary information. The pyridine ring breathing mode is a characteristic and often strong band in the Raman spectrum. researchgate.netscispace.com Studies on pyridine-3-sulfonic acid have assigned the ring breathing mode to a band around 1020-1022 cm⁻¹. scispace.com The symmetric stretching of the sulfonate group is also readily observed. researchgate.net

Interactive Data Table: Key Vibrational Frequencies for Pyridine-3-sulfonate (Assignments based on studies of pyridine-3-sulfonic acid and related sulfonates) nih.govresearchgate.netscispace.com

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |

|---|---|---|

| ~3100-3000 | Aromatic C-H Stretch | IR, Raman |

| ~1600-1400 | Pyridine Ring C=C, C=N Stretches | IR, Raman |

| ~1230 | SO₃⁻ Asymmetric Stretch | IR |

| ~1035 | SO₃⁻ Symmetric Stretch | IR, Raman |

| ~1022 | Pyridine Ring Breathing | Raman |

| ~700-800 | C-S Stretch | IR, Raman |

Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, electrospray ionization (ESI) is a suitable soft ionization technique that can generate the molecular ion. uni-saarland.de The exact mass can be determined using high-resolution mass spectrometry (HRMS), confirming the elemental composition. researchgate.net

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), provides structural information. While detailed fragmentation studies specifically for this compound are not abundant, the fragmentation patterns of related sulfonate compounds have been investigated. aaqr.org A common fragmentation pathway for aromatic sulfonates involves the loss of SO₂ or the entire SO₃ group. aaqr.org For pyridine-3-sulfonate, fragmentation would likely involve the cleavage of the C-S bond, leading to the formation of a pyridyl cation (m/z 78) and the loss of the SO₃ group, or the loss of SO₂ to yield a pyridyl oxide anion radical. aaqr.orglibretexts.org The derivatization of compounds with pyridine-3-sulfonyl chloride has been used in LC-MS/MS, where the resulting derivatives show analyte-specific fragment ions, demonstrating the stability of the pyridine sulfonyl moiety under certain MS conditions. researchgate.net

Crystallographic Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid, including bond lengths, bond angles, and intermolecular interactions that define the crystal packing.

Single crystal X-ray diffraction (SCXRD) offers an atomic-resolution view of a compound's structure. While a crystal structure for this compound itself is not prominently published, the structure of the closely related lithium pyridine-3-sulfonate has been determined. du.eduresearchgate.net This structure provides valuable insights into the geometry and interactions of the pyridine-3-sulfonate anion.

In the lithium salt, the asymmetric unit contains two independent lithium cations and two pyridine-3-sulfonate anions. du.eduresearchgate.net The structure is characterized by electrostatic interactions between the cations and the sulfonate groups of the anions. Additionally, the three-dimensional architecture is stabilized by π–π stacking interactions between adjacent pyridine rings, with a ring-to-ring separation that indicates a significant attractive force. du.eduresearchgate.netnih.gov This type of analysis reveals how the molecules self-assemble in the solid state. nih.gov Similar structural motifs are observed in various metal complexes of pyridine-3-sulfonate. jyu.ficdnsciencepub.com

Interactive Data Table: Illustrative Crystallographic Data for Lithium Pyridine-3-sulfonate du.eduresearchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Key Interactions | Ionic bonds (Li⁺···⁻O₃S), π–π stacking |

| π–π Stacking Distance | ~3.8 Å |

Wide-Angle X-ray Diffraction (WAXD), also known as X-ray powder diffraction (XRPD), is used to analyze the bulk crystallinity of a powdered sample. mdpi.comgoogle.com It can identify the crystalline phases present, determine the unit cell parameters, and provide information on the degree of crystallinity. mdpi.comgoogle.com

Applications and Emerging Research Directions in Chemical Science

Utilization in Catalysis Research

The dual functionality of sodium pyridine-3-sulfonate makes it a compound of interest in the design and development of novel catalytic systems. The pyridine (B92270) nitrogen atom can act as a ligand for metal centers, while the highly polar sulfonate group can be used to tune the catalyst's solubility and stability. Pyridine derivatives play a key role in catalysis, finding use in metal complex catalysis, as chiral ligands for asymmetric synthesis, and in organo-catalysis nih.gov.

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it an effective Lewis base capable of coordinating to a wide range of metal centers. This coordination is fundamental to its role as a ligand in both homogeneous and heterogeneous catalysis. In homogeneous systems, the formation of metal-pyridine complexes can influence the reactivity and selectivity of the metallic center nih.gov. The sulfonate group, being ionic, significantly impacts the solubility of these complexes, often rendering them soluble in polar solvents like water.

In heterogeneous catalysis, the sulfonate group can be used to anchor the pyridine-containing molecule to a solid support, such as silica (B1680970) or other inorganic materials mdpi.com. This immobilization combines the catalytic activity of the pyridine-metal complex with the practical advantages of a solid catalyst, such as easy separation from the reaction mixture and potential for recycling mdpi.com. The presence of the sulfonate group can also modify the surface properties of the support material, potentially influencing the catalytic process. Pyridine has been shown to be a valuable stabilizing donor ligand in certain catalyst designs, such as for ruthenium monothiolate catalysts, where it improves performance acs.org.

Olefin metathesis is a powerful reaction in organic chemistry, and the development of catalysts that can perform this transformation in water is a significant area of research. Water-soluble catalysts are highly desirable for applications in chemical biology and for creating more sustainable chemical processes. The introduction of ionic groups, such as sulfonates, onto the ligands of metathesis catalysts is a key strategy for imparting water solubility.

| Property | Effect of Sulfonate Group | Reference |

|---|---|---|

| Solubility | Significantly increases solubility in water and other polar solvents. | nih.gov |

| Stability | Enhances catalyst robustness and tolerance to water. | nih.gov |

| Biomolecule Compatibility | Enables metathesis of unprotected carbohydrates and nucleosides in aqueous environments. | nih.gov |

| Catalyst Performance | Can deliver record productivity and high turnover numbers (TON) in aqueous media. | nih.gov |

Intermediates and Building Blocks in Complex Organic Synthesis

This compound serves as a valuable starting material or intermediate in the synthesis of more complex molecules. Its classification as a heterocyclic building block underscores its utility in constructing a variety of organic structures .

The pyridine-3-sulfonate scaffold is a versatile precursor for a range of other substituted pyridine compounds. The sulfonate group, while relatively stable, can be chemically transformed into other functionalities. For instance, pyridine-3-sulfonic acid can be converted into the more reactive pyridine-3-sulfonyl chloride google.com. This sulfonyl chloride is a key intermediate that can react with various nucleophiles to introduce new functional groups onto the pyridine ring, leading to the synthesis of a diverse library of heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals researchgate.netgoogle.com.

The sulfonate group is a key functional moiety for the synthesis of various organosulfur compounds. Pyridine-3-sulfonic acid, the parent acid of the sodium salt, is a known intermediate in the production of sulfonamides google.com. The typical synthetic route involves the conversion of the sulfonic acid or its salt into pyridine-3-sulfonyl chloride using reagents like phosphorus pentachloride google.com. This highly reactive intermediate readily reacts with primary or secondary amines to form the corresponding sulfonamides researchgate.net. This transformation is crucial as the sulfonamide functional group is a well-known pharmacophore present in many therapeutic agents.

While the direct conversion to thiosulfonates is less commonly cited for sulfonates compared to sulfinates, the underlying principle of using the sulfur-containing group as a synthetic handle is central. Sodium sulfinates are recognized as powerful building blocks for creating S–S bonds (for thiosulfonates) and N–S bonds (for sulfonamides) nih.govscispace.com.

| Step | Reactant/Intermediate | Reagent | Product | Reference |

|---|---|---|---|---|

| 1 | This compound / Pyridine-3-sulfonic acid | Phosphorus pentachloride (PCl₅) or similar chlorinating agent | Pyridine-3-sulfonyl chloride | google.com |

| 2 | Pyridine-3-sulfonyl chloride | Primary or Secondary Amine (R₂NH) | Pyridine-3-sulfonamide | researchgate.netgoogle.com |

Materials Science Applications

The unique combination of a heterocyclic aromatic ring and an ionic sulfonate group makes this compound a candidate for applications in materials science. Sulfonic acid-functionalized materials are known for their use as efficient solid acid catalysts and in ion-exchange resins mdpi.com.

This compound can be envisioned as a monomer or a functionalizing agent for polymers. Incorporation of this moiety into a polymer backbone could yield materials with enhanced thermal stability, specific ion-conductivity properties, or the ability to coordinate metal ions for catalytic or separation purposes. Pyridine-containing polymers have been explored for applications such as polymer-based catalysts nih.gov. The sulfonate group would impart hydrophilicity and ion-exchange capabilities to these materials. Furthermore, the ability to functionalize inorganic surfaces, like silica, with sulfonic acid groups is a well-established method for creating novel hybrid materials with tailored properties for catalysis and adsorption mdpi.com.

Proton Conduction in Sulfonic Group Functionalized Coordination Polymers

Coordination polymers (CPs) functionalized with sulfonic acid or sulfonate groups have garnered significant attention for their potential as proton-conducting materials. The incorporation of these functional groups can create pathways for proton transport within the material's structure. The proton conductivity is often dependent on humidity, as water molecules within the polymer's channels can facilitate the movement of protons.

Research into sulfonic group functionalized mixed ligand coordination polymers has demonstrated that these materials can exhibit temperature-dependent proton conductivity. mdpi.comtcichemicals.com In some cases, at 95% relative humidity and 65 °C, proton conductivity values in the range of 10⁻⁵ to 10⁻⁶ S cm⁻¹ have been observed. The activation energies for proton conduction in these materials, typically ranging from 0.35 to 0.54 eV, suggest that the Grotthuss mechanism, involving the hopping of protons between water molecules, is the primary mode of transport. mdpi.comtcichemicals.com

The structure of these coordination polymers often features one-dimensional channels filled with guest water molecules. These water molecules, along with the non-coordinating sulfonic acid or coordinated sulfonate groups, form extended hydrogen-bonding networks that are crucial for efficient proton conduction. mdpi.comtcichemicals.com The presence of these hydrophilic channels enhances the material's ability to absorb and retain water, which in turn supports the proton transport process.

| Coordination Polymer Type | Reported Proton Conductivity (S cm⁻¹) | Relative Humidity (%) | Temperature (°C) | Activation Energy (eV) |

|---|---|---|---|---|

| Sulfonic Group Functionalized Mixed Ligand CPs | ~10⁻⁵ - 10⁻⁶ | 95 | 65 | 0.35 - 0.54 |

Formation of Supramolecular Hydrogels and Ordered Assemblies

Supramolecular hydrogels are a class of soft materials formed through the self-assembly of low-molecular-weight gelators via non-covalent interactions. These interactions can include hydrogen bonding, π-π stacking, electrostatic interactions, and van der Waals forces. The resulting three-dimensional network entraps a large amount of water, leading to the formation of a gel.

While direct studies detailing the use of this compound as a primary gelator in supramolecular hydrogels are not extensively documented in publicly available research, its chemical structure suggests a potential role in the formation of such ordered assemblies. The pyridinium (B92312) and sulfonate moieties provide sites for hydrogen bonding and electrostatic interactions, which are fundamental to the self-assembly process. Furthermore, the aromatic pyridine ring could participate in π-π stacking interactions, further stabilizing the supramolecular structure.

The formation of supramolecular hydrogels is often triggered by a change in environmental conditions, such as pH, temperature, or the introduction of specific ions. acs.org For instance, a change in pH can alter the protonation state of functional groups, leading to changes in intermolecular interactions and triggering self-assembly. It is conceivable that this compound could act as a co-gelator or an ionic trigger in the formation of multi-component supramolecular hydrogels. The presence of the sodium cation and the sulfonate anion could influence the ionic strength of the solution, which in turn can affect the self-assembly of other gelating molecules.

Investigative Tools in Mechanistic Biochemical Studies

Probing Bacterial Genetic Mechanisms

Based on available scientific literature, there is limited direct evidence of this compound being utilized as a primary tool for probing bacterial genetic mechanisms. Research in this area typically employs molecules that can directly interact with DNA or RNA, such as intercalating agents, or molecules that can be incorporated into nucleic acids to act as probes. While the aromatic nature of the pyridine ring in this compound could theoretically allow for some interaction with the planar bases of DNA, its primary applications appear to be in other areas of chemical and materials science.

Synthesis of Analogues for Enzymatic Pathway Research

This compound serves as a precursor or a closely related structural motif in the synthesis of analogues for enzymatic pathway research, particularly in the development of enzyme inhibitors. A significant area of this research is the synthesis of 4-substituted pyridine-3-sulfonamides, which have been investigated as inhibitors of human carbonic anhydrases (hCAs). mdpi.com These enzymes are involved in various physiological processes, and their inhibition is a target for treating diseases such as glaucoma and certain types of cancer.

The synthesis of these enzyme inhibitors often starts from a derivative of pyridine-3-sulfonic acid, such as 4-chloropyridine-3-sulfonamide. mdpi.com The sulfonamide group is a key pharmacophore that binds to the zinc ion in the active site of carbonic anhydrases. The pyridine ring serves as a scaffold that can be modified at the 4-position to introduce various substituents. These modifications allow for the fine-tuning of the inhibitor's potency and selectivity for different carbonic anhydrase isoforms. mdpi.com

For example, a series of 4-(4-R¹-1,2,3-triazol-1-yl)pyridine-3-sulfonamides has been synthesized and evaluated for their inhibitory activity against several hCA isoforms. mdpi.com The synthesis involves the reaction of 4-azidopyridine-3-sulfonamide with various terminal alkynes via a copper(I)-catalyzed azide-alkyne cycloaddition ("click" reaction). mdpi.com The resulting triazole-containing compounds have shown a range of inhibitory activities, with some exhibiting nanomolar potency and selectivity for cancer-associated hCA isoforms over the more ubiquitous ones. mdpi.com

| Compound Class | Enzyme Target | Key Synthetic Precursor | Reported Inhibitory Activity (Kᵢ) |

|---|---|---|---|

| 4-Substituted Pyridine-3-sulfonamides | Human Carbonic Anhydrases (hCA) | 4-Chloropyridine-3-sulfonamide | Can reach nanomolar concentrations (e.g., 137 nM for hCA IX) mdpi.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.